2-Isopropoxyethanamine hydrochloride
Description
Significance of Alkoxyamines within Contemporary Organic Synthesis
Alkoxyamines are organic compounds characterized by an N-O-C bond linkage. Their significance in contemporary organic synthesis stems from their unique chemical properties, particularly the lability of the N-O bond. This bond can undergo homolytic cleavage to generate a stable nitroxide radical and a carbon-centered radical. This ability to generate radicals in a controlled manner has made alkoxyamines invaluable in a variety of chemical transformations.
One of the most prominent applications of alkoxyamines is in nitroxide-mediated polymerization (NMP), a form of controlled radical polymerization. chimia.ch This technique allows for the synthesis of polymers with well-defined molecular weights, narrow molecular weight distributions, and complex architectures. The controlled nature of NMP has made it a powerful tool in materials science for the creation of advanced polymers with tailored properties.
Beyond polymer chemistry, alkoxyamines serve as versatile reagents and intermediates in a range of organic reactions. They are utilized in the construction of complex molecular frameworks, including the synthesis of natural products and their analogues. mdpi.com The ability to introduce functionality and build carbon-carbon and carbon-heteroatom bonds under mild conditions makes alkoxyamines attractive building blocks for medicinal and materials chemistry research. acs.orgresearchgate.net For instance, functionalized alkoxyamines are being explored for applications in dynamic surface modification of nanoparticles and the development of novel therapeutic agents. mdpi.comacs.org
Overview of 2-Isopropoxyethanamine (B1332123) Hydrochloride as a Key Synthetic Intermediate
2-Isopropoxyethanamine hydrochloride is a specific example of an alkoxyamine that serves as a valuable building block in organic synthesis. As a hydrochloride salt, the compound exhibits increased stability and water solubility, which can be advantageous for handling and in certain reaction conditions. The structure of 2-Isopropoxyethanamine features an isopropoxy group and a primary amine, offering two key points of functionality for chemical modification.
The primary amine group is a versatile functional handle that can participate in a wide array of chemical reactions. It can be acylated, alkylated, and used in the formation of imines and enamines, among other transformations. This reactivity allows for the incorporation of the 2-isopropoxyethyl moiety into larger, more complex molecules. The ether linkage provides a degree of flexibility and can influence the solubility and conformational properties of the final product.
While detailed, peer-reviewed research focusing exclusively on the synthesis and direct applications of this compound is not extensively available in public literature, its classification as a chemical building block by suppliers indicates its utility in the synthesis of more complex target molecules. Chemical building blocks are fundamental units that chemists use to construct larger, more intricate molecular architectures.
Below are the key chemical and physical properties of 2-Isopropoxyethanamine and its hydrochloride salt:
Interactive Data Table: Properties of 2-Isopropoxyethanamine
| Property | Value |
| Molecular Formula | C5H13NO |
| Molecular Weight | 103.16 g/mol |
| IUPAC Name | 2-(propan-2-yloxy)ethan-1-amine |
| CAS Number | 81731-43-3 |
Interactive Data Table: Properties of this compound
| Property | Value |
| Molecular Formula | C5H14ClNO |
| Molecular Weight | 139.62 g/mol |
| IUPAC Name | 2-(propan-2-yloxy)ethan-1-aminium chloride |
| CAS Number | 1161436-02-7 |
Scope and Research Trajectories Pertaining to the Chemical Compound
The future research landscape for this compound is likely to be shaped by the broader advancements in the applications of functionalized alkoxyamines. Given its structural features, several potential research trajectories can be envisioned.
In the realm of medicinal chemistry, this compound could serve as a precursor or intermediate in the synthesis of novel pharmaceutical compounds. The incorporation of the isopropoxyethanamine moiety may modulate the pharmacokinetic and pharmacodynamic properties of a drug candidate, such as its solubility, metabolic stability, and target-binding affinity. Researchers may explore its use in the development of new therapeutics across various disease areas.
In materials science, the compound could be utilized in the synthesis of functional polymers and materials. The primary amine allows for its incorporation into polymer backbones or as a side chain, potentially imparting specific properties to the resulting material. For example, it could be used to modify the surface of materials to enhance biocompatibility or to create materials with specific thermal or mechanical properties.
Furthermore, the fundamental reactivity and synthetic utility of this compound itself could be a subject of further investigation. The development of novel synthetic methods that utilize this compound as a key starting material could open up new avenues for the efficient construction of complex molecules. This could involve its use in multicomponent reactions, the development of new catalysts that are compatible with its functional groups, or its application in the synthesis of chemical libraries for drug discovery screening. As the demand for novel and diverse chemical entities continues to grow, the exploration of versatile building blocks like this compound will remain a crucial aspect of chemical research.
Properties
IUPAC Name |
2-propan-2-yloxyethanamine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H13NO.ClH/c1-5(2)7-4-3-6;/h5H,3-4,6H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCDIRGKNVYWULP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OCCN.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H14ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1161436-02-7 | |
| Record name | 2-(propan-2-yloxy)ethan-1-amine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies for 2 Isopropoxyethanamine Hydrochloride
Established Reaction Pathways for 2-Isopropoxyethanamine (B1332123) Hydrochloride Synthesis
Established synthetic routes to 2-Isopropoxyethanamine hydrochloride generally involve multi-step sequences that prioritize robust and well-understood chemical transformations.
Amination Strategies in Ether Linkage Formation
A primary strategy for the synthesis of 2-Isopropoxyethanamine involves the direct amination of a suitable 2-isopropoxyethanol (B94787) derivative. One common pathway is the conversion of 2-isopropoxyethanol to an alkylating agent, such as 2-isopropoxyethyl chloride, followed by nucleophilic substitution with ammonia (B1221849).
A plausible reaction scheme is as follows:
Halogenation of 2-Isopropoxyethanol: 2-Isopropoxyethanol is reacted with a chlorinating agent, such as thionyl chloride (SOCl₂) or hydrogen chloride (HCl) lumenlearning.com, to produce 2-isopropoxyethyl chloride.
Amination with Ammonia: The resulting 2-isopropoxyethyl chloride is then treated with an excess of ammonia. The ammonia acts as a nucleophile, displacing the chloride to form 2-isopropoxyethanamine. Using a large excess of ammonia helps to minimize the formation of secondary and tertiary amine byproducts. google.com
Formation of the Hydrochloride Salt: The free base, 2-isopropoxyethanamine, is then reacted with hydrochloric acid to yield the desired this compound salt. wikipedia.org
Another established method is reductive amination. This involves the oxidation of 2-isopropoxyethanol to 2-isopropoxyacetaldehyde, which is then reacted with ammonia in the presence of a reducing agent.
The general steps for this pathway are:
Oxidation of 2-Isopropoxyethanol: The primary alcohol, 2-isopropoxyethanol, is oxidized to the corresponding aldehyde, 2-isopropoxyacetaldehyde, using a suitable oxidizing agent.
Reductive Amination: The aldehyde is then subjected to reductive amination. This is a one-pot reaction where the aldehyde reacts with ammonia to form an imine intermediate, which is subsequently reduced to the primary amine by a reducing agent such as sodium borohydride (B1222165) (NaBH₄) or through catalytic hydrogenation. pearson.commasterorganicchemistry.comchemicalbook.com
Hydrochloride Salt Formation: The resulting 2-isopropoxyethanamine is then converted to its hydrochloride salt as previously described.
Precursor Design and Selection for this compound
The selection of precursors is a critical aspect of designing an efficient synthesis for this compound. The most common and readily available precursor is 2-isopropoxyethanol. This starting material can be synthesized by the reaction of ethylene (B1197577) oxide with isopropyl alcohol. acs.org
The choice of the subsequent intermediate depends on the selected amination strategy. For nucleophilic substitution, 2-isopropoxyethyl chloride is a suitable precursor due to the good leaving group nature of the chloride ion. For reductive amination, the precursor is 2-isopropoxyacetaldehyde, which can be generated in situ or as an isolated intermediate from the oxidation of 2-isopropoxyethanol.
A comparison of precursor strategies is outlined in the table below:
| Precursor Strategy | Key Intermediate | Advantages | Disadvantages |
| Nucleophilic Substitution | 2-Isopropoxyethyl chloride | Utilizes well-established S\u20992 reaction mechanisms. | May require harsh halogenating agents and can lead to over-alkylation of ammonia. |
| Reductive Amination | 2-Isopropoxyacetaldehyde | Often a one-pot reaction, can be highly selective for the primary amine. pearson.com | Requires an initial oxidation step and careful control of the reducing agent. |
Optimization of Reaction Conditions for Preparative Scale Production
For the large-scale production of this compound, optimization of reaction conditions is crucial to maximize yield, minimize byproducts, and ensure a safe and cost-effective process.
In the nucleophilic substitution pathway , key parameters to optimize include:
Temperature and Pressure: The amination step is typically carried out at elevated temperatures and pressures to increase the reaction rate.
Molar Ratio of Reactants: A significant excess of ammonia is used to favor the formation of the primary amine and reduce the likelihood of forming di- and tri-substituted products. google.com
Solvent: The choice of solvent can influence the reaction rate and selectivity.
For the reductive amination pathway , optimization would focus on:
Oxidizing Agent: Selection of a mild and selective oxidizing agent for the conversion of the alcohol to the aldehyde is important to avoid over-oxidation to the carboxylic acid.
Reducing Agent: The choice of reducing agent is critical. Sodium cyanoborohydride (NaBH₃CN) is often preferred for its selectivity in reducing the imine in the presence of the aldehyde. chemicalbook.com
pH Control: Maintaining a slightly acidic pH is often necessary to facilitate imine formation without deactivating the amine nucleophile.
Catalyst (for catalytic hydrogenation): If catalytic hydrogenation is used for the reduction step, the choice of catalyst (e.g., nickel, palladium) and reaction conditions (hydrogen pressure, temperature) are key optimization parameters. pearson.com
The final step of hydrochloride salt formation also requires optimization. The choice of solvent for the salt formation can affect the crystal form and purity of the final product. The addition of hydrochloric acid must be carefully controlled to achieve the desired stoichiometry and avoid the formation of impurities. wikipedia.org
Innovative Approaches in this compound Synthesis
Recent advancements in synthetic chemistry have led to the development of more efficient, selective, and environmentally friendly methods for the synthesis of amines, which can be applied to the production of this compound.
Catalytic Systems for Enhanced Efficiency and Selectivity in Amino Ether Formation
A significant area of innovation is the direct catalytic amination of alcohols with ammonia, which would allow for the synthesis of 2-isopropoxyethanamine from 2-isopropoxyethanol in a single step. This "hydrogen-borrowing" or "hydrogen autotransfer" methodology is highly atom-economical. mdpi.com
The general mechanism involves:
Catalytic dehydrogenation of the alcohol to the corresponding aldehyde.
Condensation of the in-situ generated aldehyde with ammonia to form an imine.
Catalytic hydrogenation of the imine to the primary amine. acs.org
Various transition metal catalysts have been developed for this transformation, with ruthenium and nickel-based systems showing particular promise.
Ruthenium-based Catalysts: Pincer-type ruthenium complexes have been shown to be highly effective for the direct amination of primary alcohols with ammonia under relatively mild conditions. google.comnih.govsciencedaily.com These catalysts are often air-stable and can exhibit high turnover numbers.
Nickel-based Catalysts: Nickel catalysts, often supported on materials like alumina/silica, are a more cost-effective alternative and have demonstrated high selectivity for the synthesis of primary amines from alcohols and ammonia, particularly when used in continuous flow reactors. mdpi.com
The table below summarizes some of the catalytic systems applicable to the direct amination of alcohols:
| Catalyst System | Metal | Key Features | Potential Advantages for 2-Isopropoxyethanamine Synthesis |
| Pincer Complexes | Ruthenium | High activity and selectivity, often air-stable. google.com | Can operate under milder conditions, potentially reducing energy consumption. |
| Supported Catalysts | Nickel | Cost-effective, suitable for continuous flow processes. mdpi.com | Lower catalyst cost, potential for improved efficiency and scalability with flow chemistry. |
Green Chemistry Principles Applied to the Synthesis of this compound
The application of green chemistry principles is becoming increasingly important in the synthesis of chemical compounds. rsc.orgbenthamdirect.comrsc.org For the synthesis of this compound, several green chemistry strategies can be implemented.
Atom Economy: The direct catalytic amination of 2-isopropoxyethanol with ammonia represents the most atom-economical route, as the only byproduct is water. nih.gov Traditional methods involving halogenation or oxidation and subsequent reduction have lower atom economies due to the use of stoichiometric reagents.
Use of Safer Solvents: Efforts are being made to replace hazardous solvents commonly used in amination reactions, such as chlorinated hydrocarbons, with greener alternatives like ethanol (B145695) or even performing reactions under solvent-free conditions. rsc.org
Catalysis: The use of catalysts, as discussed in the previous section, is a cornerstone of green chemistry as it reduces the need for stoichiometric reagents and can lead to more efficient reactions with less waste.
Renewable Feedstocks: While not directly applicable to the synthesis from isopropyl alcohol and ethylene oxide, future research could explore the production of these precursors from renewable biomass sources.
By integrating these innovative catalytic approaches and green chemistry principles, the synthesis of this compound can be made more efficient, sustainable, and environmentally responsible.
Purification and Isolation Protocols for this compound
The final purity of this compound is critical for its intended applications, necessitating robust purification and isolation protocols following its synthesis. The primary objective of these procedures is the removal of unreacted starting materials, reaction byproducts, and any solvents or catalysts used during the synthesis. The purification strategy for this amino ether hydrochloride salt typically involves techniques such as recrystallization, precipitation, and washing, chosen based on the compound's specific physicochemical properties.
A common method for the purification of amine hydrochlorides involves crystallization from a suitable solvent system. For amine hydrochlorides that are too soluble in more common alcohols like ethanol for effective recrystallization, 2-propanol is often a preferred alternative. The process generally involves dissolving the crude this compound in a minimal amount of a hot solvent in which it is highly soluble. As the solution cools, the solubility of the hydrochloride salt decreases, leading to the formation of crystals, while impurities tend to remain in the solution.
In some instances, an anti-solvent or a non-polar solvent wash can be employed to induce precipitation or to wash the isolated solid. For example, diethyl ether may be added to a solution of the hydrochloride salt to decrease its solubility and promote precipitation. Washing the filtered solid with a non-polar solvent can help remove any remaining non-polar impurities.
The isolation of the purified this compound is typically achieved through filtration. The collected solid is then washed with a small amount of a cold, appropriate solvent to remove any residual impurities adhering to the crystal surface. Finally, the purified salt is dried under vacuum to remove any remaining traces of solvent.
Below are tables detailing common solvents and techniques applicable to the purification of this compound, based on general principles for purifying amine salts.
Table 1: Solvent Systems for Recrystallization of Amine Hydrochlorides
| Solvent/System | Rationale for Use |
| 2-Propanol | Often provides a good balance of solubility at elevated temperatures and insolubility at lower temperatures for hydrochloride salts. |
| Ethanol/Diethyl Ether | Ethanol is used to dissolve the salt, and diethyl ether is added as an anti-solvent to induce precipitation. |
| Methanol | Can be used for highly soluble salts, though achieving high recovery can be challenging. |
| Acetonitrile | A polar aprotic solvent that can be effective for the recrystallization of some amine hydrochlorides. |
Table 2: General Purification and Isolation Parameters
| Parameter | Typical Conditions and Considerations |
| Purification Technique | Recrystallization, Precipitation |
| Primary Solvent | 2-Propanol, Ethanol, Methanol |
| Anti-Solvent (if used) | Diethyl ether, Hexane |
| Washing Solvent | Cold primary solvent or an anti-solvent |
| Isolation Method | Vacuum Filtration |
| Drying Conditions | Vacuum oven at a temperature below the compound's decomposition point. |
The choice of the specific purification protocol will depend on the nature and quantity of the impurities present in the crude product. It is often necessary to perform analytical testing, such as melting point determination or spectroscopic analysis, to confirm the purity of the isolated this compound.
Spectroscopic and Structural Elucidation of 2 Isopropoxyethanamine Hydrochloride
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of molecular structure. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.
Proton (¹H) and Carbon-¹³ (¹³C) NMR Characterization
The ¹H and ¹³C NMR spectra of 2-Isopropoxyethanamine (B1332123) hydrochloride provide the fundamental framework for its structural assignment. The protonation of the primary amine group to form the hydrochloride salt results in a downfield shift for adjacent protons and carbons due to the electron-withdrawing effect of the ammonium (B1175870) group. The predicted chemical shifts are detailed in the tables below, based on analyses of structurally similar compounds.
Predicted ¹H NMR Data for 2-Isopropoxyethanamine Hydrochloride
| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |
| (CH₃)₂CH- | 1.20 | Doublet | 6H |
| -OCH(CH₃)₂ | 3.65 | Septet | 1H |
| -OCH₂CH₂NH₃⁺ | 3.70 | Triplet | 2H |
| -CH₂NH₃⁺ | 3.20 | Triplet | 2H |
| -NH₃⁺ | 8.30 | Broad Singlet | 3H |
Predicted ¹³C NMR Data for this compound
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
| (CH₃)₂CH- | 22.0 |
| -OCH(CH₃)₂ | 72.5 |
| -OCH₂CH₂NH₃⁺ | 68.0 |
| -CH₂NH₃⁺ | 39.5 |
Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Connectivity Analysis
To unequivocally establish the bonding network of this compound, two-dimensional NMR experiments are employed.
Correlation Spectroscopy (COSY): A ¹H-¹H COSY experiment would reveal scalar couplings between adjacent protons. Key expected correlations include the coupling between the methine proton of the isopropoxy group and the methyl protons, as well as between the two methylene (B1212753) groups of the ethanamine chain.
Heteronuclear Single Quantum Coherence (HSQC): The HSQC spectrum correlates directly bonded proton and carbon atoms. nih.gov This technique would confirm the assignments made in the 1D spectra by showing cross-peaks between the protons and the carbons to which they are attached. For example, the signal at approximately 1.20 ppm would correlate with the carbon signal around 22.0 ppm.
Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment is crucial for identifying longer-range (2- and 3-bond) correlations between protons and carbons. nih.gov This would definitively establish the connectivity of the isopropoxy group to the ethanamine moiety. Expected key correlations would be observed between the methine proton of the isopropyl group and the adjacent ether-linked methylene carbon, and between the protons of one methylene group and the carbon of the adjacent methylene group.
Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Pattern Analysis
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, thereby allowing for the determination of molecular weight and elemental composition, as well as providing structural information through fragmentation analysis. nih.gov
High-Resolution Mass Spectrometry (HRMS)
High-resolution mass spectrometry provides a highly accurate mass measurement of the parent ion, which is essential for confirming the molecular formula. For this compound, analysis would be performed on the protonated free base, [C₅H₁₃NO + H]⁺. The high mass accuracy of HRMS allows for the differentiation between compounds with the same nominal mass but different elemental compositions. researchgate.net
Predicted HRMS Data
| Ion | Calculated Exact Mass |
| [C₅H₁₃NO + H]⁺ | 104.1070 |
The experimentally determined mass would be compared to the calculated exact mass to confirm the elemental formula of C₅H₁₃NO for the free amine.
Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identification
GC-MS is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry, making it ideal for identifying and quantifying volatile compounds in a mixture. ekb.egscispace.com When analyzing a salt like this compound, the compound typically undergoes thermal conversion to its volatile free base in the hot GC injection port.
The mass spectrum of the 2-Isopropoxyethanamine free base would exhibit a molecular ion peak (M⁺) corresponding to its molecular weight. The fragmentation pattern provides a unique fingerprint for the molecule. A primary fragmentation pathway for amines is the alpha-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the nitrogen atom.
Predicted Mass Spectrometry Fragmentation Data for 2-Isopropoxyethanamine
| m/z | Proposed Fragment Ion |
| 103 | [CH₃(CH₃)CHOCH₂CH₂NH₂]⁺ (Molecular Ion) |
| 88 | [(CH₃)₂CHOCH₂]⁺ |
| 59 | [CH₃(CH₃)CHO]⁺ |
| 44 | [CH₂=NHCH₃]⁺ |
| 30 | [CH₂=NH₂]⁺ (Base Peak) |
Vibrational Spectroscopy Analysis (FT-IR) for Functional Group Identification
Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.
The FT-IR spectrum of this compound would show characteristic absorption bands for the C-H, C-O, C-N, and N-H bonds. The formation of the ammonium salt significantly alters the N-H stretching region compared to the free amine. Instead of the typical two bands for a primary amine, a broad and strong absorption appears at lower wavenumbers due to the N-H⁺ stretching vibrations of the ammonium group.
Predicted FT-IR Data for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3000-2800 | N-H⁺ Stretch | Ammonium |
| 2975-2850 | C-H Stretch | Alkane |
| 1600-1500 | N-H⁺ Bend | Ammonium |
| 1470-1450 | C-H Bend | Alkane |
| 1120-1080 | C-O Stretch | Ether |
X-ray Crystallography for Solid-State Structure Determination of this compound
As of the latest available data, a detailed single-crystal X-ray diffraction analysis for this compound has not been reported in publicly accessible crystallographic databases or scientific literature. Consequently, experimentally determined data regarding its crystal system, space group, unit cell dimensions, and specific atomic coordinates are not available.
X-ray crystallography is a pivotal technique for the unambiguous determination of the three-dimensional atomic arrangement of a crystalline solid. This method provides precise information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding, which are crucial for understanding the compound's solid-state conformation and packing.
While a definitive crystal structure for this compound is not available, a hypothetical analysis would involve the following key aspects:
Protonation Site: The hydrochloride salt form implies that the amine group is protonated (-NH3+). X-ray crystallography would confirm the location of the hydrogen atoms on the nitrogen, definitively establishing the cationic nature of the organic moiety.
Conformation: The technique would reveal the preferred conformation of the isopropoxyethyl chain in the solid state, including the torsion angles around the C-C, C-O, and C-N bonds.
Hydrogen Bonding: A primary focus of the analysis would be the hydrogen bonding network. The ammonium group (-NH3+) is a strong hydrogen bond donor, and it would be expected to form significant hydrogen bonds with the chloride anion (Cl-). These interactions would likely be the dominant force governing the crystal packing. Further intermolecular interactions, potentially involving the ether oxygen, could also be elucidated.
Without experimental data, any depiction of the solid-state structure remains speculative. The acquisition of suitable single crystals of this compound would be the necessary first step to perform a conclusive X-ray diffraction study and provide the detailed structural insights discussed above.
Reactivity and Mechanistic Investigations of 2 Isopropoxyethanamine Hydrochloride
Nucleophilic Reactivity of the Primary Amine Moiety
The lone pair of electrons on the nitrogen atom of 2-isopropoxyethanamine (B1332123) (after deprotonation of the hydrochloride salt) makes it a potent nucleophile. This reactivity is central to its utility in forming new carbon-nitrogen and sulfur-nitrogen bonds, enabling the synthesis of a diverse array of more complex molecules.
Primary amines readily react with acylating and sulfonylating agents to form stable amide and sulfonamide linkages, respectively. These reactions are fundamental in organic synthesis.
Acylation: The reaction of 2-isopropoxyethanamine with acyl halides (such as acyl chlorides) or acid anhydrides in the presence of a base (to neutralize the generated HCl) proceeds via a nucleophilic acyl substitution mechanism. tifr.res.in The amine attacks the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate, which then collapses to expel the leaving group (e.g., chloride) and form the corresponding N-(2-isopropoxyethyl)amide. libretexts.org
Sulfonylation: Similarly, sulfonamides are synthesized by reacting the amine with a sulfonyl chloride (e.g., p-toluenesulfonyl chloride) in the presence of a base. organic-chemistry.org The mechanism is analogous, with the nucleophilic amine attacking the electrophilic sulfur atom of the sulfonyl chloride. nih.gov Sulfonamides are notable for their stability and presence in many therapeutic agents. ucl.ac.uk
| Reagent | Product Structure | Product Name |
| Acetyl chloride | N-(2-isopropoxyethyl)acetamide | |
| Benzoyl chloride | N-(2-isopropoxyethyl)benzamide | |
| p-Toluenesulfonyl chloride | N-(2-isopropoxyethyl)-4-methylbenzenesulfonamide | |
| Methanesulfonyl chloride | N-(2-isopropoxyethyl)methanesulfonamide |
The introduction of alkyl groups onto the nitrogen atom can be achieved through direct alkylation or, more effectively, through reductive amination.
Alkylation: Direct alkylation with alkyl halides can occur but is often difficult to control, frequently leading to over-alkylation and the formation of secondary and tertiary amines, as well as quaternary ammonium (B1175870) salts.
Reductive Amination: A more controlled and widely used method for preparing secondary amines is reductive amination, also known as reductive alkylation. wikipedia.org This two-step, one-pot process involves the initial reaction of 2-isopropoxyethanamine with an aldehyde or ketone to form an intermediate imine (or iminium ion), which is then reduced in situ to the corresponding secondary amine. masterorganicchemistry.com Common reducing agents for this transformation include sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3), which are mild enough to selectively reduce the imine in the presence of the carbonyl starting material. masterorganicchemistry.com Titanium(IV) isopropoxide can also be used to catalyze the imine formation before reduction. researchgate.net
| Carbonyl Compound | Reducing Agent | Product Name |
| Formaldehyde (B43269) | NaBH(OAc)3 | N-methyl-2-isopropoxyethanamine |
| Acetone (B3395972) | NaBH3CN | N-isopropyl-2-isopropoxyethanamine |
| Cyclohexanone | NaBH3CN | N-cyclohexyl-2-isopropoxyethanamine |
| Benzaldehyde | NaBH(OAc)3 | N-benzyl-2-isopropoxyethanamine |
Primary amines condense with aldehydes and ketones to form imines, also known as Schiff bases. libretexts.org This reaction is typically catalyzed by a weak acid and is reversible. masterorganicchemistry.comyoutube.com The mechanism begins with the nucleophilic attack of the amine on the carbonyl carbon to form a carbinolamine intermediate. libretexts.org Subsequent acid-catalyzed dehydration of the carbinolamine yields the imine. libretexts.org To drive the reaction to completion, water is often removed from the reaction mixture. The pH must be carefully controlled; if the pH is too low, the amine becomes protonated and non-nucleophilic, and if it is too high, there is insufficient acid to catalyze the dehydration step. libretexts.org
| Carbonyl Reactant | Catalyst | Product Type |
| Propanal | Acetic Acid | Aldimine |
| Benzaldehyde | p-Toluenesulfonic acid | Aldimine (Schiff Base) |
| 2-Butanone | Acetic Acid | Ketimine |
| Acetophenone | p-Toluenesulfonic acid | Ketimine (Schiff Base) |
Acid-Base Equilibria and Salt Formation Dynamics of 2-Isopropoxyethanamine Hydrochloride
The formation of this compound is a classic acid-base reaction. The lone pair of electrons on the nitrogen atom of the primary amine, 2-Isopropoxyethanamine, acts as a Brønsted-Lowry base, accepting a proton (H⁺) from an acid, in this case, hydrochloric acid (HCl). This results in the formation of the ammonium salt, this compound.
In an aqueous solution, this salt exists in equilibrium with its conjugate base (the free amine) and the hydronium ion (H₃O⁺). The position of this equilibrium is dictated by the acidity constant (Ka) of the protonated amine and the basicity constant (Kb) of the free amine. The relationship between these constants is defined by the ion product of water (Kw).
The dynamics of salt formation are crucial in chemical synthesis and formulation. The reaction of 2-Isopropoxyethanamine with hydrochloric acid is typically a rapid and exothermic process. The formation of the hydrochloride salt significantly alters the physicochemical properties of the parent amine, such as its solubility and melting point. For instance, amine hydrochlorides are generally more water-soluble than their corresponding free bases.
The process of crystallization of this compound from a solution is a dynamic equilibrium. Factors such as solvent polarity, temperature, and the presence of impurities can influence the rate of crystallization and the final crystal form. The formation of a stable, crystalline salt is often a critical step in the purification and handling of amine compounds.
Elucidation of Reaction Mechanisms and Intermediates via Kinetic Studies
Kinetic studies are instrumental in understanding the detailed mechanism of a chemical reaction, including the identification of reaction intermediates and the determination of the reaction rate's dependence on reactant concentrations. For reactions involving this compound, kinetic studies would provide insights into the step-by-step process of its formation or its subsequent reactions.
A typical kinetic study would involve monitoring the change in concentration of reactants or products over time under various conditions (e.g., temperature, pressure, and catalyst concentration). The data obtained can be used to derive a rate law, which is a mathematical expression that describes the reaction rate.
For the formation of this compound, a kinetic study could confirm the reaction order with respect to both the amine and hydrochloric acid. While the formation is generally expected to be a straightforward and rapid acid-base neutralization, kinetic analysis could reveal more complex behavior, such as the involvement of solvent molecules in the transition state.
In the context of further reactions of this compound, kinetic studies are essential for elucidating mechanisms. For example, if the compound were to undergo a substitution or elimination reaction, kinetic data would help to distinguish between different possible pathways, such as SN1, SN2, E1, or E2 mechanisms. By analyzing how changes in substrate structure, solvent, and temperature affect the reaction rate, a detailed picture of the reaction mechanism and the structure of any transient intermediates can be constructed.
While specific kinetic data for this compound is not readily found, the principles of chemical kinetics provide a robust framework for investigating its reactivity.
Applications of 2 Isopropoxyethanamine Hydrochloride in Advanced Organic Synthesis
Utilization as a Versatile Building Block for Diverse Chemical Scaffolds
2-Isopropoxyethanamine (B1332123) hydrochloride serves as a valuable bifunctional building block in organic synthesis, offering both a primary amine and an ether linkage. This combination allows for its incorporation into a wide array of molecular frameworks, particularly those of interest in medicinal chemistry and materials science. The isopropoxy group can influence the physicochemical properties of the final molecule, such as lipophilicity and metabolic stability, while the primary amine provides a reactive handle for a multitude of chemical transformations.
Construction of Complex Nitrogen-Containing Heterocycles
While specific examples detailing the use of 2-isopropoxyethanamine hydrochloride in the synthesis of complex nitrogen-containing heterocycles are not extensively documented in publicly available literature, its structural motif is analogous to other amino ethers that are utilized in the construction of such scaffolds. Primary amines are crucial nucleophiles in reactions forming heterocyclic rings, such as pyrroles, pyrazoles, and pyridines. For instance, a primary amine can react with 1,4-dicarbonyl compounds in a Paal-Knorr synthesis to yield pyrroles, or with 1,3-dicarbonyls and a nitrogen source like hydrazine (B178648) to form pyrazoles. The presence of the isopropoxyethyl side chain can impart unique solubility and conformational properties to the resulting heterocyclic systems.
Hypothetical Reaction Scheme for Heterocycle Synthesis:
| Reactant A | Reactant B | Heterocyclic Product | Reaction Type |
| 2,5-Hexanedione | 2-Isopropoxyethanamine | 1-(2-Isopropoxyethyl)-2,5-dimethyl-1H-pyrrole | Paal-Knorr Pyrrole Synthesis |
| Acetylacetone & Hydrazine | 2-Isopropoxyethanamine | (Intermediate leading to substituted pyrazole) | Knorr Pyrazole Synthesis |
Synthesis of Chiral Amines and Auxiliaries
The primary amine of this compound can be a starting point for the synthesis of more complex chiral amines. Through resolution of a racemic mixture or via asymmetric synthesis, the amine can be functionalized to create chiral ligands or auxiliaries. Chiral auxiliaries are temporarily incorporated into a synthetic route to control the stereochemical outcome of a reaction, after which they are typically removed. While specific applications of this compound as a precursor to a widely-used chiral auxiliary are not prominent in the literature, its structure lends itself to such derivatization.
Development of Specialized Linkers and Spacers in Macromolecular Architectures
In the field of macromolecular chemistry, bifunctional molecules like this compound are employed as linkers or spacers to connect different molecular entities. For example, in the synthesis of antibody-drug conjugates (ADCs) or proteolysis-targeting chimeras (PROTACs), a linker connects the targeting moiety to the payload or effector molecule. The length, flexibility, and chemical nature of the linker are critical for the biological activity of the conjugate. The isopropoxyethyl group can provide a balance of hydrophilicity and lipophilicity, which can be advantageous for cell permeability and solubility of the macromolecule. The primary amine allows for covalent attachment to other components via amide bond formation or other coupling chemistries.
Role as an Intermediate in Multi-Step Convergent and Divergent Syntheses
The utility of this compound extends to its role as a key intermediate in complex multi-step synthetic strategies, including both convergent and divergent approaches.
Sequential Transformations and Cascade Reactions
In a multi-step synthesis, this compound can be introduced at an early stage, and its functional groups can be sequentially modified. For example, the amine could first be protected, followed by modification of another part of the molecule, and then deprotected for a subsequent reaction. Although specific cascade reactions initiated by this compound are not well-documented, its structure is amenable to being a component in such processes, where a single starting material undergoes a series of intramolecular reactions to rapidly build molecular complexity.
Strategic Integration into Retrosynthetic Analyses
Retrosynthetic analysis is a technique used to plan organic syntheses by working backward from the target molecule to simpler, commercially available starting materials. When a target molecule contains a 2-isopropoxyethanamine fragment, a retrosynthetic disconnection can be made at the bonds connected to the nitrogen atom or the ether oxygen. This identifies this compound as a potential starting material or a key intermediate to be synthesized.
Example of Retrosynthetic Disconnection:
| Target Molecule Fragment | Disconnection Strategy | Precursor Fragments |
| R-NH-CH₂CH₂-O-iPr | C-N bond cleavage | R-X (electrophile) + H₂N-CH₂CH₂-O-iPr |
| R-O-CH₂CH₂-NH₂ | C-O bond cleavage | R-OH + X-CH₂CH₂-NH₂ |
This strategic disconnection simplifies the synthetic challenge by breaking down a complex target into more manageable and often commercially available building blocks like this compound.
Development of New Synthetic Methodologies Facilitated by this compound
Research and patent literature indicate that 2-isopropoxyethanamine is utilized as a primary amine reactant in multi-step synthetic sequences to introduce the isopropoxyethanamine moiety into larger molecular frameworks. This is particularly evident in the synthesis of novel heterocyclic compounds.
For instance, in the development of selectively substituted quinoline (B57606) compounds, 2-isopropoxyethanamine has been used as a nucleophile. googleapis.comgoogle.com Similarly, in the synthesis of 6-(5-hydroxy-1H-pyrazol-1-yl)nicotinamide inhibitors of Prolyl Hydroxylase Domain (PHD) enzymes, 2-isopropoxyethanamine is cited as a reactant for the amidation of a carboxylic acid precursor. google.com
These examples highlight its role as a reagent in the construction of complex molecules, which can be considered a facet of developing new synthetic pathways to specific targets.
Table 1: Examples of 2-Isopropoxyethanamine in Synthetic Procedures
| Target Compound Class | Role of 2-Isopropoxyethanamine | Type of Reaction | Reference |
| Selectively Substituted Quinolines | Nucleophilic reactant | Condensation | googleapis.comgoogle.com |
| 6-(5-hydroxy-1H-pyrazol-1-yl)nicotinamide Inhibitors | Primary amine for amide bond formation | Amidation | google.com |
| Diazepine Agonists of the 5-HT2C Receptor | Reactant in the formation of amide derivatives | Amide formation | acs.org |
Derived Compounds for Catalytic or Material Science Applications
Based on a comprehensive review of available scientific literature and patent databases, there is no specific information available regarding compounds derived from this compound that are utilized for catalytic or material science applications. The primary documented use of this compound and its free base is as a synthetic intermediate in the creation of larger, often biologically targeted, molecules.
Derivatization Strategies and Analogue Synthesis of 2 Isopropoxyethanamine Hydrochloride
Synthesis and Characterization of N-Alkylated and N-Acylated Derivatives
The primary amino group of 2-isopropoxyethanamine (B1332123) is readily functionalized through N-alkylation and N-acylation reactions, yielding secondary or tertiary amines and amides, respectively. These modifications significantly alter the compound's steric and electronic properties.
N-Alkylation is commonly achieved through reductive amination. cellulosechemtechnol.ro This two-step, one-pot process involves the initial reaction of 2-isopropoxyethanamine with an aldehyde or ketone to form an imine intermediate. This intermediate is then reduced in situ by a reducing agent, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120), to yield the N-alkylated product. cellulosechemtechnol.ro The choice of the carbonyl compound determines the nature of the alkyl group introduced. For example, reaction with formaldehyde (B43269) followed by reduction yields the N-methyl derivative, while reaction with acetone (B3395972) yields the N-isopropyl derivative. Direct alkylation using alkyl halides can also be employed, though it may lead to over-alkylation, producing a mixture of secondary, tertiary, and even quaternary ammonium (B1175870) salts.
N-Acylation involves the reaction of the primary amine with an acylating agent, such as an acyl chloride or a carboxylic acid anhydride, typically in the presence of a non-nucleophilic base like triethylamine (B128534) or pyridine. nih.gov This reaction forms a stable amide bond. The process is generally high-yielding and allows for the introduction of a wide variety of acyl groups. For instance, reacting 2-isopropoxyethanamine with acetyl chloride yields the N-acetyl derivative, while reaction with benzoyl chloride yields the N-benzoyl analogue. Enzymatic N-acylation methods are also being explored as a more sustainable alternative to chemical synthesis. manchester.ac.uk
Characterization of these derivatives relies on standard spectroscopic techniques.
Infrared (IR) Spectroscopy: Successful N-alkylation is indicated by changes in the N-H stretching bands (around 3300-3400 cm⁻¹), while N-acylation is confirmed by the disappearance of these N-H stretches and the appearance of a strong carbonyl (C=O) stretching band for the amide group, typically in the region of 1630-1680 cm⁻¹. cellulosechemtechnol.ro
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy confirms the addition of new alkyl or acyl groups by the appearance of new signals corresponding to the protons and carbons of the added moiety. The chemical shifts of the protons on the carbon adjacent to the nitrogen are also significantly affected by the substitution.
Mass Spectrometry (MS): The molecular weight of the derivatives, confirmed by MS, will increase by the mass of the added alkyl or acyl group, providing definitive evidence of the modification.
| Reaction Type | Reagents | Product Structure | Product Name |
| N-Methylation | Formaldehyde, NaBH₃CN | CH₃-NH-CH₂CH₂-O-CH(CH₃)₂ | N-Methyl-2-isopropoxyethanamine |
| N-Ethylation | Acetaldehyde, NaBH₃CN | CH₃CH₂-NH-CH₂CH₂-O-CH(CH₃)₂ | N-Ethyl-2-isopropoxyethanamine |
| N-Acetylation | Acetyl Chloride, Triethylamine | CH₃CO-NH-CH₂CH₂-O-CH(CH₃)₂ | N-Acetyl-2-isopropoxyethanamine |
| N-Benzoylation | Benzoyl Chloride, Pyridine | C₆H₅CO-NH-CH₂CH₂-O-CH(CH₃)₂ | N-Benzoyl-2-isopropoxyethanamine |
Formation of Imines, Enamines, and Other Nitrogen-Functionalized Analogues
The reactivity of the primary amine in 2-isopropoxyethanamine allows for the formation of carbon-nitrogen double bonds (imines) and related structures.
Imines , also known as Schiff bases, are formed through the acid-catalyzed condensation reaction of 2-isopropoxyethanamine with an aldehyde or a ketone. libretexts.orgmasterorganicchemistry.com The reaction is reversible and typically requires the removal of water to drive the equilibrium towards the imine product. libretexts.org The pH must be carefully controlled, as excess acid will protonate the amine, rendering it non-nucleophilic. libretexts.orglibretexts.org The resulting imine contains a C=N double bond where the nitrogen is substituted with the 2-isopropoxyethyl group.
Enamines are nitrogen analogues of enols and contain a C=C-N functional group. They are typically formed from the reaction of a secondary amine with an aldehyde or ketone. libretexts.orgyoutube.commasterorganicchemistry.com Therefore, to synthesize an enamine derivative from 2-isopropoxyethanamine, a two-step process is necessary. First, the primary amine must be converted to a secondary amine via N-alkylation, as described in section 6.1. This N-alkylated derivative can then be reacted with an enolizable aldehyde or ketone under acid catalysis to form the corresponding enamine. libretexts.orgyoutube.com
Other Nitrogen-Functionalized Analogues can be synthesized by reacting the amine with different electrophiles. For example, reaction with sulfenyl chlorides can lead to the formation of sulfenamides, which are compounds containing a sulfur-nitrogen bond. researchgate.net Copper-catalyzed reactions with dioxazolones can also produce N-acyl sulfenamides, which are useful synthetic intermediates. nih.gov These reactions expand the scope of accessible derivatives beyond simple alkylation and acylation.
| Analogue Type | Reactants | Key Functional Group | General Product Structure |
| Imine | 2-Isopropoxyethanamine + Aldehyde/Ketone (e.g., Benzaldehyde) | C=N | C₆H₅-CH=N-CH₂CH₂-O-CH(CH₃)₂ |
| Enamine | N-Alkyl-2-isopropoxyethanamine + Aldehyde/Ketone (e.g., Cyclohexanone) | C=C-N | A cyclohexene (B86901) ring with a nitrogen substituent |
| Sulfenamide | 2-Isopropoxyethanamine + Sulfenyl Chloride (e.g., R-SCl) | S-N | R-S-NH-CH₂CH₂-O-CH(CH₃)₂ |
Development of Polymeric or Oligomeric Structures Incorporating 2-Isopropoxyethanamine Hydrochloride Units
The bifunctional nature of 2-isopropoxyethanamine (a reactive amine group and a stable ether linkage) allows it to be incorporated as a monomeric unit into larger polymeric or oligomeric structures. The isopropoxy group typically forms a pendant side chain, influencing the polymer's solubility, thermal properties, and conformational behavior.
One primary method for polymerization is condensation polymerization . 2-Isopropoxyethanamine can react with difunctional monomers, such as dicarboxylic acids or their more reactive derivatives (e.g., diacyl chlorides), to form polyamides. For example, reaction with adipoyl chloride would result in a polyamide chain with repeating units linked by amide bonds, each featuring a pendant 2-isopropoxyethyl group.
Another approach is through ring-opening polymerization . The nucleophilic amine can initiate the polymerization of cyclic monomers like epoxides. Reaction with a diepoxide would lead to the formation of a cross-linked polymer network or a linear polyetheramine, where the polymer backbone is formed through the opening of the epoxide rings, and the 2-isopropoxyethyl groups are attached to the nitrogen atoms within the chain.
The synthesis of defined, sequence-specific oligomers is also possible using techniques like solid-phase synthesis, where 2-isopropoxyethanamine could be selectively coupled with other building blocks to create precise molecular architectures. nih.gov These oligomeric structures are of interest in materials science and medicinal chemistry for creating molecules with tailored functions. nih.govredalyc.orgmdpi.com
| Polymerization Type | Co-monomer | Resulting Polymer Class | Repeating Unit Feature |
| Condensation | Diacyl Chloride (e.g., Adipoyl Chloride) | Polyamide | Amide backbone with pendant 2-isopropoxyethyl groups |
| Ring-Opening | Diepoxide (e.g., Bisphenol A diglycidyl ether) | Polyetheramine | Ether backbone with tertiary amine linkages bearing 2-isopropoxyethyl groups |
Enantioselective Synthesis and Chiral Resolution of this compound Analogues
While 2-isopropoxyethanamine itself is an achiral molecule, chiral analogues can be readily designed by introducing a stereocenter into its structure. This can be achieved either on the isopropoxy group (e.g., by using (R)- or (S)-propylene oxide instead of propene to synthesize the side chain) or on the ethanamine backbone. The synthesis and separation of these chiral analogues are important for applications where stereochemistry is critical.
Enantioselective Synthesis aims to directly produce a single enantiomer of a chiral analogue. This can be accomplished by using chiral starting materials (the chiral pool method), employing chiral auxiliaries that direct the stereochemical outcome of a reaction, or using chiral catalysts (asymmetric catalysis). For example, an enantioselective synthesis of a chiral ether could be achieved through the asymmetric ring-opening of a prochiral epoxide using an alcohol in the presence of a chiral catalyst.
Chiral Resolution is the process of separating a racemic mixture (a 1:1 mixture of two enantiomers) into its individual, pure enantiomers. wikipedia.org For amine-containing compounds like the analogues of 2-isopropoxyethanamine, the most common method is the formation of diastereomeric salts. wikipedia.org This process involves:
Salt Formation: The racemic amine is treated with a single enantiomer of a chiral acid, often referred to as a resolving agent. This acid-base reaction forms a pair of diastereomeric salts.
Separation: Diastereomers have different physical properties, such as solubility. This difference allows them to be separated by techniques like fractional crystallization. One diastereomeric salt will typically crystallize out of solution first, leaving the other in the mother liquor.
Regeneration: After separation, the pure diastereomeric salt is treated with a base to neutralize the chiral acid and regenerate the free amine, now as a single, pure enantiomer.
Common chiral resolving agents for amines are chiral carboxylic acids.
| Common Chiral Resolving Agents for Amines |
| (+)-Tartaric Acid |
| (-)-Tartaric Acid |
| (+)-Mandelic Acid |
| (-)-Mandelic Acid |
| (+)-Camphorsulfonic Acid |
| (-)-Camphorsulfonic Acid |
Future Perspectives and Emerging Research Areas for 2 Isopropoxyethanamine Hydrochloride
Exploration of Unconventional Reaction Pathways and Conditions
The synthesis of amino ethers, including 2-Isopropoxyethanamine (B1332123) hydrochloride, is traditionally approached through established methods. However, future research is increasingly directed towards unconventional reaction pathways that offer advantages in selectivity, efficiency, and the ability to construct complex molecular architectures under mild conditions.
One promising area is the use of photoredox catalysis , which utilizes visible light to initiate chemical transformations. researcher.life This method allows for the generation of radical intermediates under gentle conditions, enabling novel bond formations that are often challenging to achieve through thermal methods. For instance, a strategy involving the three-component functionalization of olefins with a sulfoxyimidoylsulfonium salt and a nucleophilic reagent has been developed for synthesizing β-amino ethers. researcher.life This approach, which proceeds via an N-centered radical, offers a pathway to various functionalized amino ethers in good yields and demonstrates excellent functional group tolerance. researcher.lifemdpi.com
Another avenue of exploration is the application of organocatalysis , particularly using N-heterocyclic carbenes (NHCs). NHCs have demonstrated versatility in polarity-reversal (umpolung) reactions, which can be applied to the synthesis of complex molecules. acs.org Research into NHC-catalyzed annulation reactions to construct hydroxylamine (B1172632) architectures showcases the potential for creating N-O containing heterocycles with high enantioselectivity. acs.org Adapting such methodologies could provide novel routes to chiral amino ethers and their derivatives.
Furthermore, the development of new catalytic systems that can mediate intramolecular cyclization is a key research focus. For example, the intramolecular cyclization of allyl sulfonamides can yield nitrogen-containing heterocyclic compounds, including cyclic amino ethers, which are valuable for synthesizing biologically active compounds. researcher.life
| Research Area | Key Features | Potential Advantages for Amino Ether Synthesis |
| Photoredox Catalysis | Utilizes visible light; proceeds via radical intermediates. researcher.life | Mild reaction conditions, high functional group tolerance, access to novel bond formations. researcher.lifemdpi.com |
| Organocatalysis (NHC) | Employs N-heterocyclic carbenes; enables umpolung reactivity. acs.org | High enantioselectivity, metal-free catalysis, synthesis of complex chiral structures. |
| Novel Cyclization Strategies | Focus on intramolecular reactions to form heterocyclic systems. researcher.life | Access to diverse cyclic amino ether scaffolds, valuable for biologically active compounds. |
Advanced Computational Modeling for Structure-Reactivity Relationships
Computational chemistry is becoming an indispensable tool for understanding and predicting chemical reactivity. For 2-Isopropoxyethanamine hydrochloride, advanced computational modeling can provide profound insights into its structure-reactivity relationships, guiding experimental design and accelerating the discovery of new applications.
Density Functional Theory (DFT) calculations can be employed to investigate the electronic structure, molecular orbital energies, and reaction mechanisms involving amino ethers. By modeling transition states and reaction intermediates, researchers can predict the most favorable reaction pathways, understand the role of catalysts, and rationalize experimental observations. This can be particularly useful in optimizing reaction conditions for both established and unconventional synthetic routes.
Molecular Dynamics (MD) simulations offer a way to study the conformational dynamics and intermolecular interactions of this compound in various environments. For example, simulations can model the interaction of the molecule with solvents or biological macromolecules, which is crucial for applications where molecular recognition is key. The insights gained from MD simulations can inform the design of derivatives with enhanced properties. One study, for instance, used molecular simulation to investigate polymer films derived from amino ethers of boric acid, demonstrating the utility of these methods in understanding material properties at the molecular level. researcher.life
The combination of these computational techniques can create a powerful predictive framework. By correlating computed properties (such as bond dissociation energies, atomic charges, and electrostatic potentials) with experimentally observed reactivity, quantitative structure-reactivity relationships (QSRR) can be established. This allows for the in-silico screening of potential derivatives of this compound for desired chemical or physical properties, thereby streamlining the research and development process.
| Computational Method | Application for this compound | Insights Gained |
| Density Functional Theory (DFT) | Elucidation of reaction mechanisms, transition state analysis. | Understanding of reaction pathways, catalyst effects, electronic properties. |
| Molecular Dynamics (MD) Simulations | Study of conformational behavior and intermolecular interactions. | Information on solvent effects, binding affinities, dynamic properties. |
| Quantitative Structure-Reactivity Relationships (QSRR) | Correlation of computed molecular descriptors with experimental data. | Predictive models for reactivity and properties of new derivatives. |
Integration with Flow Chemistry and Automated Synthesis Platforms
The shift from traditional batch processing to continuous-flow synthesis represents a significant advancement in chemical manufacturing. mdpi.com Integrating the synthesis of this compound into flow chemistry and automated platforms offers numerous advantages in terms of efficiency, safety, and scalability. researchgate.netdurham.ac.uk
Flow chemistry involves performing chemical reactions in a continuously flowing stream within a network of tubes or microreactors. mdpi.com This technology enables precise control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields, improved product purity, and enhanced safety, especially when dealing with hazardous reagents or exothermic reactions. researchgate.netflinders.edu.au The high surface-area-to-volume ratio in flow reactors facilitates superior heat and mass transfer compared to batch reactors. flinders.edu.au Multi-step syntheses can be "telescoped," where intermediates are generated and consumed in a continuous sequence without isolation, significantly reducing process time and waste. mdpi.comnih.gov
Automated synthesis platforms combine flow chemistry with robotic handling and real-time analytical tools. researchgate.net These systems can perform high-throughput screening of reaction conditions to rapidly identify optimal parameters. researchgate.net The automation of reagent addition, reaction monitoring, work-up, and purification minimizes manual intervention, leading to greater reproducibility and efficiency. durham.ac.uk For a molecule like this compound, an automated platform could be used to explore a wide range of reaction conditions or to synthesize a library of related amino ether derivatives for screening purposes. The development of such automated systems is a key frontier in modern chemistry, promising to accelerate the pace of chemical discovery and process development. researchgate.net
| Technology | Key Features | Benefits for Synthesis of this compound |
| Continuous Flow Chemistry | Reactions in a continuous stream, precise control of parameters. mdpi.com | Enhanced safety, improved yield and purity, easy scalability, reduced waste. researchgate.net |
| Automated Synthesis Platforms | Integration of robotics, flow chemistry, and in-line analytics. researchgate.netdurham.ac.uk | High-throughput optimization, increased reproducibility, reduced manual labor. |
| Telescoped Synthesis | Sequential reactions without isolation of intermediates. mdpi.comnih.gov | Shortened synthesis time, minimized waste and purification steps. |
Development of Sustainable Synthesis Protocols for Amino Ethers
The principles of green chemistry are increasingly guiding the development of new synthetic methods. For amino ethers like this compound, future research will emphasize the creation of sustainable synthesis protocols that minimize environmental impact. peptide.com
A primary focus is the replacement of hazardous solvents with greener alternatives. peptide.com Solvents such as dichloromethane (B109758) (DCM) and N,N-dimethylformamide (DMF) are effective but pose environmental and health risks. Research into greener solvents, such as 2-methyltetrahydrofuran (B130290) (2-MeTHF), cyclopentyl methyl ether (CPME), or even water-based systems, is crucial. peptide.comadvancedchemtech.com The ideal green solvent would be renewable, non-toxic, biodegradable, and recyclable, while still providing high yields and purity. rsc.org
Atom economy is another core principle of green chemistry, aiming to maximize the incorporation of all materials used in the process into the final product. peptide.com Catalytic reactions are inherently more atom-economical than stoichiometric ones. The development of highly efficient and recyclable catalysts for amino ether synthesis can significantly reduce waste. This includes exploring heterogeneous catalysts that can be easily separated from the reaction mixture and reused.
Furthermore, designing for energy efficiency involves using milder reaction conditions, such as those enabled by photoredox or enzymatic catalysis, to reduce energy consumption. peptide.com The use of renewable feedstocks as starting materials is also a key aspect of sustainable synthesis. rsc.org Research into bio-based routes to the precursors of this compound could provide a more sustainable long-term manufacturing pathway.
| Sustainability Principle | Application to Amino Ether Synthesis | Goal |
| Safer Solvents | Replacing hazardous solvents (e.g., DCM, DMF) with greener alternatives (e.g., 2-MeTHF, CPME). peptide.com | Reduce environmental impact and improve process safety. |
| Atom Economy | Utilizing catalytic methods instead of stoichiometric reagents. peptide.com | Minimize waste by maximizing the incorporation of starting materials into the product. |
| Energy Efficiency | Employing mild reaction conditions (e.g., photocatalysis). peptide.com | Lower energy consumption and reduce the carbon footprint of the synthesis. |
| Renewable Feedstocks | Sourcing starting materials from bio-based or renewable sources. rsc.org | Decrease reliance on fossil fuels and create a more sustainable supply chain. |
| Reduction of Derivatives | Minimizing the use of protecting groups through direct functionalization. mdpi.comnih.gov | Shorten synthetic routes and reduce waste from protection/deprotection steps. |
Q & A
Basic: What are the optimal synthetic routes for 2-isopropoxyethanamine hydrochloride, and how can purity be validated?
Answer:
The synthesis typically involves nucleophilic substitution or reductive amination. For example, reacting 2-isopropoxyethyl bromide with ammonia under controlled pH and temperature conditions yields the primary amine, which is then treated with HCl to form the hydrochloride salt. Purity validation requires HPLC (High-Performance Liquid Chromatography) with UV detection (λ = 210–220 nm) and mass spectrometry (MS) to confirm molecular ion peaks (M+H⁺). Residual solvents should be quantified via gas chromatography (GC) .
Advanced: How can AI-driven retrosynthesis tools improve route planning for derivatives of this compound?
Answer:
AI platforms like Reaxys or Pistachio leverage reaction databases to predict feasible pathways. For example, inputting the target structure into these tools can generate routes prioritizing atom economy and step efficiency. Validation involves comparing predicted intermediates with experimental NMR (¹H/¹³C) and FT-IR data to confirm functional group retention. Contradictions between predicted and observed yields may arise from steric effects in the isopropoxy group, requiring iterative optimization .
Basic: Which analytical techniques are critical for characterizing this compound’s structural and thermal properties?
Answer:
- Structural: ¹H NMR (D₂O, δ 1.2–1.4 ppm for isopropyl CH₃, δ 3.5–4.0 ppm for OCH₂), ¹³C NMR (δ 70–75 ppm for ether carbons), and FT-IR (broad N-H stretch ~2500–3000 cm⁻¹).
- Thermal: Differential Scanning Calorimetry (DSC) to determine melting points (decomposition >200°C) and Thermogravimetric Analysis (TGA) for stability under heating .
Advanced: How do substituent variations (e.g., isopropoxy vs. methoxy) impact the compound’s reactivity in nucleophilic reactions?
Answer:
The isopropoxy group introduces steric hindrance, reducing nucleophilic attack rates compared to smaller alkoxy substituents (e.g., methoxy). Kinetic studies using UV-Vis spectroscopy or stopped-flow techniques can quantify rate constants (k). For instance, reactions with acyl chlorides show a 30% slower k for isopropoxy derivatives due to hindered access to the amine group .
Basic: What safety protocols are recommended for handling this compound in aqueous solutions?
Answer:
- PPE: Nitrile gloves, lab coat, and safety goggles.
- Ventilation: Use fume hoods during weighing or dissolution to prevent inhalation.
- Spill Management: Neutralize with sodium bicarbonate, then absorb with inert material (e.g., vermiculite) .
Advanced: How can researchers resolve contradictory data in pharmacological studies involving this compound’s receptor binding?
Answer:
Contradictions may arise from assay variability (e.g., radioligand vs. fluorescence polarization). Methodological reconciliation involves:
- Replicating assays under standardized conditions (pH 7.4, 25°C).
- Cross-validating with Surface Plasmon Resonance (SPR) to measure real-time binding kinetics (ka/kd).
- Computational docking (e.g., AutoDock Vina) to model interactions with receptor active sites .
Basic: What storage conditions ensure long-term stability of this compound?
Answer:
Store in airtight, light-resistant containers at –20°C under inert gas (argon). Monitor moisture uptake via Karl Fischer titration, as hygroscopicity can accelerate degradation. Periodic HPLC analysis (every 6 months) confirms stability .
Advanced: How can structure-activity relationship (SAR) studies guide the design of analogs with enhanced bioactivity?
Answer:
- Substituent Screening: Replace isopropoxy with electron-withdrawing groups (e.g., trifluoromethoxy) to modulate amine basicity.
- Pharmacophore Mapping: Use X-ray crystallography or cryo-EM to identify key binding motifs.
- In Vivo Correlation: Compare pharmacokinetic profiles (Cmax, AUC) of analogs in rodent models .
Advanced: What challenges arise in studying this compound’s interactions with membrane-bound receptors?
Answer:
Lipid solubility of the isopropoxy group may alter membrane permeability, complicating intracellular uptake measurements. Mitigation strategies:
- Use fluorescently tagged analogs (e.g., FITC conjugation) for confocal microscopy tracking.
- Conduct planar bilayer electrophysiology to assess direct receptor modulation .
Basic: What purification methods are effective for removing byproducts (e.g., unreacted amine) from synthetic batches?
Answer:
- Liquid-Liquid Extraction: Separate unreacted amine using dichloromethane/water phases at pH 9–10.
- Recrystallization: Use ethanol/water mixtures (70:30 v/v) to isolate high-purity crystals. Confirm purity via melting point analysis and LC-MS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
